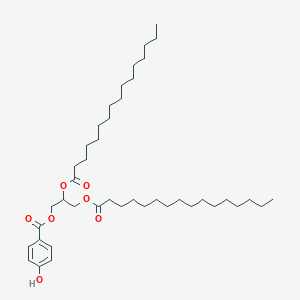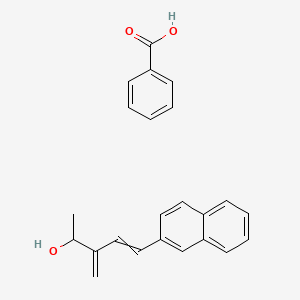![molecular formula C17H20NO4P B14184549 N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine CAS No. 918794-11-3](/img/structure/B14184549.png)
N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine is an organophosphorus compound that features a phosphoryl group bonded to an ethoxy group and a phenyl group, along with an L-phenylalanine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine typically involves the reaction of L-phenylalanine with ethoxy(phenyl)phosphoryl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl diphenylphosphinate: Similar structure but lacks the L-phenylalanine moiety.
Diphenylphosphinic acid ethyl ester: Another related compound with similar functional groups.
Uniqueness
N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine is unique due to the presence of the L-phenylalanine moiety, which imparts specific biological activity and potential therapeutic applications. This distinguishes it from other organophosphorus compounds that may not have the same biological relevance.
Propiedades
Número CAS |
918794-11-3 |
|---|---|
Fórmula molecular |
C17H20NO4P |
Peso molecular |
333.32 g/mol |
Nombre IUPAC |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H20NO4P/c1-2-22-23(21,15-11-7-4-8-12-15)18-16(17(19)20)13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H,18,21)(H,19,20)/t16-,23?/m0/s1 |
Clave InChI |
WAAPCWGGGCVGAL-GZWBLTSWSA-N |
SMILES isomérico |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES canónico |
CCOP(=O)(C1=CC=CC=C1)NC(CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14184471.png)
![3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B14184472.png)
![1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one](/img/structure/B14184473.png)
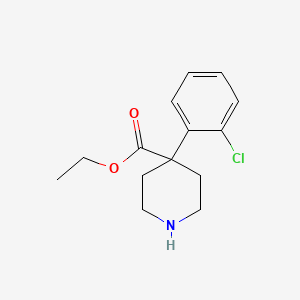
![(6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14184480.png)
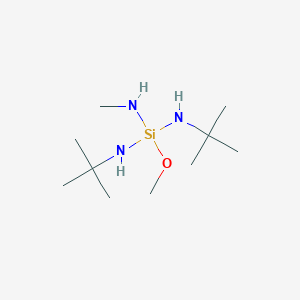
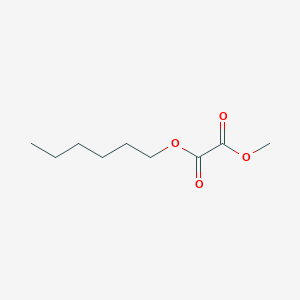
![1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B14184505.png)
![2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14184527.png)
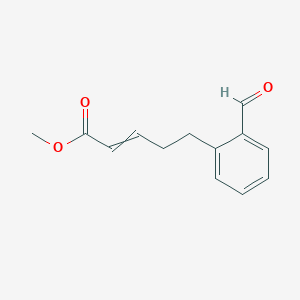
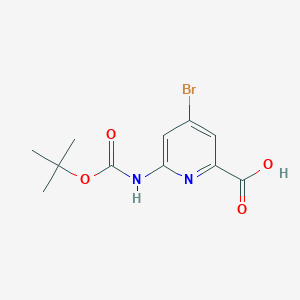
![4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14184537.png)
